3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide
Description
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-15-22-21(18-7-4-14-27-18)19(28-15)8-9-20(25)23-16-5-2-3-6-17(16)24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKXNKIEMTZOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2N3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a unique arrangement of thiazole and thiophene rings, which are known to contribute to various pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄OS₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Morpholine Group | Potential for increased solubility and bioavailability |
Biological Activities
Research indicates that compounds containing thiazole and thiophene moieties exhibit a range of biological activities. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Several studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Antiviral Properties
Thiazole derivatives have also been investigated for their antiviral effects. Research has shown that certain thiazole-containing compounds can inhibit viral replication by targeting specific viral proteins. For example, derivatives similar to this compound have been noted for their ability to inhibit the activity of RNA polymerase in viruses such as Hepatitis C .
Anticancer Potential
The anticancer properties of thiazole and thiophene derivatives are well-documented. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of NF-kB signaling pathways . The unique structure of this compound may enhance its efficacy compared to simpler analogs.
Study 1: Antimicrobial Efficacy
In a comparative study, several thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
Study 2: Antiviral Activity
A study focused on the antiviral properties of thiazole derivatives revealed that compounds structurally related to this compound significantly inhibited viral replication in vitro, with IC50 values indicating potent activity against Hepatitis C virus .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s thiophene and morpholine groups distinguish it from analogues with pyridinyl (e.g., FA7, P6) or halogenated aryl (e.g., 9c) substituents. Morpholine’s oxygen atom may improve water solubility compared to purely aromatic substituents .
Physicochemical and Electronic Properties
- Hydrogen Bonding : The morpholine group’s oxygen can act as a hydrogen bond acceptor, contrasting with thioether (P6) or sulfinyl (FA7) linkages, which have weaker H-bonding capacity .
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(2-morpholinophenyl)propanamide, and what parameters critically influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(thiophen-2-yl)ethanone) under reflux conditions .
- Amide coupling : Reaction of the thiazole intermediate with 2-morpholinophenylamine using coupling agents like EDCI/HOBt in dichloromethane .
Critical parameters : - Purification : Flash column chromatography (1–5% MeOH/CH₂Cl₂) is essential to isolate the product, as impurities from unreacted morpholine or thiophene derivatives can reduce yield .
- Reaction time : Over-oxidation of thioether groups (e.g., during sulfoxide formation) must be controlled using stoichiometric oxidants like sodium perborate .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Methodological Answer:
- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiophene (δ 6.8–7.4 ppm) and morpholine (δ 3.5–3.7 ppm) moieties .
- Mass spectrometry : High-resolution ESI-MS is critical to confirm molecular weight (C₂₁H₂₂N₃O₂S₂, expected [M+H]⁺: 412.12) and detect fragmentation patterns from labile groups (e.g., amide bonds) .
- IR spectroscopy : Monitor carbonyl stretches (amide C=O at ~1650 cm⁻¹) to verify successful coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PEG) can alter bioavailability .
- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity, enzymatic inhibition for functional activity) to confirm results .
- Structural analogs : Compare activity with derivatives lacking the morpholine or thiophene groups to identify pharmacophores .
Q. What computational strategies are effective in predicting the binding mode of this compound to protein targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR), prioritizing hydrogen bonds with the amide group and π-π stacking with the thiophene ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on solvent-exposed regions (e.g., morpholine’s solubility effects) .
- QSAR models : Train models on analogs (e.g., N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl) derivatives) to predict ADMET properties .
Q. How can researchers design experiments to investigate off-target effects in preclinical studies?
Methodological Answer:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- Structural mimics : Test against panels of kinases (e.g., JAK2, PI3K) to evaluate selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
